Macrocyclic compounds. Part XII. cis–trans Equilibria in non-conjugated cycloalkadienes
Journal of the Chemical Society C: Organic Pub Date: DOI: 10.1039/J39660000264
Abstract
The thermodynamic equilibria between the trans,trans-, cis,trans-, and cis,cis-isomers of symmetrical cycloalkadienes (C10–C24) were determined at 25 and 75° by irradiation in the presence of diphenyl sulphide or disulphide. The preferences for certain isomers are explained on a conformational basis. Using acetophenone as a photosensitiser, the photostationary states were also established; they often approximate to the thermodynamic equilibria.
Recommended Literature
- [1] A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins†
- [2] Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
- [3] Inside front cover
- [4] Photolysis of 2,3-diphenylcycloprop-2-enecarboxylic acid azide and its homologue
- [5] Quinoxalino-fused sultines and their application in Diels–Alder reactions
- [6] Quantification of glycoalkaloids in tomato plants by time-resolved fluorescence using a europium chelator entrapped in liposomes
- [7] Procedure-dependent construction of two isomers of trimeric self-assembled boronic esters†
- [8] Effective construction of a CuCo MOF@graphene functional electrocatalyst for hydrogen evolution reaction†
- [9] New PCBM/carbon based electron transport layer for perovskite solar cells
- [10] A tripartite carbohydrate-binding module to functionalize cellulose nanocrystals†